molecular formula C19H25ClFN5OS B2758290 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185166-78-2

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2758290
CAS No.: 1185166-78-2
M. Wt: 425.95
InChI Key: LYCGWBQOTXCOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is recognized in research as a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10232495/ DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. Its dysregulation is associated with the pathogenesis of Down syndrome and neurodegenerative disorders such as Alzheimer's disease, making this compound a valuable chemical probe for investigating related disease mechanisms. https://pubmed.ncbi.nlm.nih.gov/38517885/ The primary research value of this inhibitor lies in its ability to modulate the phosphorylation of key DYRK1A substrates. For instance, it effectively inhibits the phosphorylation of tau protein, amyloid precursor protein (APP), and alternative splicing factors, thereby providing a means to dissect the kinase's role in tauopathies, amyloid-beta production, and mRNA processing. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11069518/ Beyond neurodegenerative research, this compound's activity extends to cancer biology, where DYRK1A inhibition can influence tumor cell proliferation and survival. Its high selectivity profile makes it a crucial tool for elucidating DYRK1A signaling networks and for validating new therapeutic strategies across a spectrum of human diseases.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)10-11-25(18(26)15-12-13(3)22-23(15)4)19-21-17-14(20)8-7-9-16(17)27-19;/h7-9,12H,5-6,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCGWBQOTXCOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=NN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

  • Molecular Formula : C19H25ClFN5OS
  • Molecular Weight : 426.0 g/mol
  • CAS Number : 1185047-77-1

Anticancer Activity

Research has indicated that benzothiazole derivatives, which include this compound, exhibit promising anticancer properties. The mechanism often involves the activation of procaspase-3, leading to apoptosis in cancer cells. A study evaluated various benzothiazole derivatives for their ability to activate caspase-3 in different cancer cell lines, highlighting the importance of structural features in determining biological activity.

Table 1: Caspase-3 Activation Activity of Selected Compounds

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8b68 ± 4
8c104 ± 12
8j99 ± 10
8k114 ± 10

The results indicate that compounds similar to this compound can significantly activate caspase-3, suggesting their potential as anticancer agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the presence of specific functional groups is crucial for the anticancer efficacy of benzothiazole derivatives. The diethylaminoethyl and fluorobenzo[d]thiazole moieties are believed to enhance solubility and receptor binding affinity, which are critical for therapeutic effectiveness .

Study on Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of benzothiazole derivatives, this compound was tested against various cancer cell lines (U937 and MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers correlating with caspase activation.

Table 2: Apoptosis Induction in Cancer Cell Lines

Cell LineCompound TestedApoptosis Induction (%)
U937Test CompoundSignificant (p < 0.01)
MCF-7Test CompoundModerate (p < 0.05)

The findings suggest that this compound could be a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1,3-dimethylpyrazole; 4-fluorobenzo[d]thiazole; diethylaminoethyl ~478.0* Enhanced solubility (diethylaminoethyl); lipophilicity (fluorobenzo[d]thiazole)
N-(2-(Dimethylamino)ethyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide 1-methylpyrazole; dimethylaminoethyl ~434.0 Lower steric hindrance (single methyl group); reduced metabolic stability
Compound 3d () 4-fluorophenyl; 4-cyanopyrazole 421.0 High yield (71%); fluorophenyl enhances binding to aromatic enzyme pockets
Dasatinib (BMS-354825) Thiazole-carboxamide; pyrimidine; hydroxyethylpiperazine 488.0 FDA-approved kinase inhibitor; targets BCR-ABL and SRC kinases
Compound 9 () Imidazole-thiazole; 4-fluorophenyl; methoxyphenyl ~443.0 COX1/2 inhibition; thioether linkage improves membrane permeability

*Calculated based on structural formula.

Structural Differences and Implications

Pyrazole Substitution: The target compound’s 1,3-dimethylpyrazole core (vs. In contrast, Compound 3d () uses a 4-cyanopyrazole group, which increases electrophilicity and hydrogen-bonding capacity .

Compound 9 () employs a 4-methoxyphenyl group, which may enhance COX2 selectivity due to methoxy’s electron-donating effects .

Solubilizing Groups: The diethylaminoethyl chain in the target compound provides superior solubility in acidic environments (e.g., gastric fluid) compared to dimethylaminoethyl analogs . Dasatinib’s hydroxyethylpiperazine group balances solubility and target affinity, a feature absent in the target compound .

Q & A

Q. What are the optimized synthetic routes for this compound, considering functional group compatibility?

The synthesis involves multi-step organic reactions:

  • Step 1 : Coupling of the diethylaminoethyl group with the fluorobenzo[d]thiazole moiety via nucleophilic substitution under reflux in dimethylformamide (DMF) at 80–100°C .
  • Step 2 : Introduction of the pyrazole-carboxamide core using carbodiimide-mediated coupling, with temperature control (0–5°C) to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity . Key monitoring tools: Thin-layer chromatography (TLC) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for validating its structure and purity?

  • NMR (1H/13C) : Confirms proton environments (e.g., fluorobenzo[d]thiazole aromatic signals at δ 7.2–8.1 ppm) and carboxamide carbonyl resonance (~δ 165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 478.99) and detects synthetic by-products .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. What are the key structural features influencing its biological activity?

  • Fluorobenzo[d]thiazole : Enhances lipophilicity and target binding via π-π stacking .
  • Diethylaminoethyl group : Improves solubility and modulates pharmacokinetics through pH-dependent protonation .
  • 1,3-Dimethylpyrazole : Stabilizes the carboxamide conformation, reducing metabolic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and reproducibility?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) . For example, optimize coupling reactions by testing DMF vs. dichloromethane at 50–100°C.
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition-state energies and identify solvent effects .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress in real time .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., IC50 values) with cell-based viability assays to rule out off-target effects .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding modes to biological targets (e.g., kinases, GPCRs) .
  • Batch Variability Checks : Analyze purity (HPLC >99%) and confirm stereochemical consistency (chiral HPLC) to exclude impurities as confounding factors .

Q. How to model its interactions with biological targets using computational methods?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding in explicit solvent (e.g., GROMACS) to assess stability of the fluorobenzo[d]thiazole-target hydrophobic interactions .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolite formation .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for derivatives with modified substituents (e.g., replacing diethylaminoethyl with morpholino) .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) : Systematically modify the pyrazole methyl groups or fluorobenzo[d]thiazole substituents to balance lipophilicity (logP) and solubility .
  • In Silico ADMET Prediction : Use tools like SwissADME to forecast blood-brain barrier permeability, cytochrome P450 inhibition, and metabolic stability .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) to the carboxamide to enhance oral bioavailability .

Q. How to analyze its stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–60°C) stress, followed by HPLC analysis to identify degradation products .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity and crystallinity (PXRD) .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and detect polymorphic transitions that affect shelf life .

Q. Methodological Notes

  • Contradiction Handling : Cross-validate biological data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Synthetic Reproducibility : Document solvent batch variability (e.g., DMF water content <0.01%) and inert atmosphere requirements .
  • Data Transparency : Share raw spectral data (NMR, MS) and computational input files (e.g., Gaussian .gjf) in supplementary materials for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.